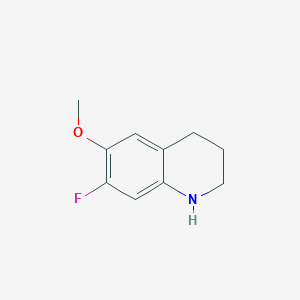
7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, which is a class of organic compounds . It has a molecular weight of 163.22 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Larger R groups have been found to give higher cis selectivity for the substituents in the isolated heterocycles .Molecular Structure Analysis
The molecular structure of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline is represented by the formula C10H13NO . The InChI code for this compound is 1S/C10H13NO/c1-12-9-5-4-8-3-2-6-11-10 (8)7-9/h4-5,7,11H,2-3,6H2,1H3 .Chemical Reactions Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . The hydrogenation is reversible, and tetrahydroquinoline has often been examined as a hydrogen-donor solvent in coal liquifaction .Physical And Chemical Properties Analysis
7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline is a liquid at room temperature . It has a molecular weight of 163.22 .Applications De Recherche Scientifique
Crystal Engineering with Organic Fluorine
The inclusion of fluorine atoms in organic compounds like 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline significantly impacts their crystal packing and intermolecular interactions. Studies have shown that fluorine substitution can create unique molecular motifs through interactions such as C–F⋯F, C–H⋯F, and C–H⋯O in the crystal lattice. These interactions are crucial for understanding how organic fluorine contributes to the structural integrity and behavior of crystal formations, making it a valuable tool in crystal engineering (Choudhury & Row, 2006).
Antitumor and Antibacterial Activities
Fluoroquinoline derivatives have shown promising results in the development of antitumor and antibacterial agents. Certain 7-fluoro (or 8-methoxy)-4-anilinoquinolines have been synthesized and evaluated for their antiproliferative activities against cancer cell lines, revealing compounds with potent and selective inhibitory effects (Liu et al., 2015). Moreover, fluoroquinolone derivatives exhibit significant antimycobacterial activities against strains like Mycobacterium tuberculosis, including multi-drug resistant strains, highlighting their potential as therapeutic agents in treating tuberculosis (Senthilkumar et al., 2008).
Fluorescence Applications in Biomedical Analysis
The compound 6-Methoxy-4-quinolone, related to 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline, exhibits strong fluorescence in a wide pH range, making it an excellent candidate for fluorescent labeling in biomedical analysis. Its high stability and substantial fluorescence quantum yield in aqueous media are advantageous for sensitive and accurate detection methods in various biological samples (Hirano et al., 2004).
Enhancing Photostability in Medicinal Chemistry
The structural modification of quinolones by substituting with fluorine and methoxy groups has been shown to significantly influence their photostability, antibacterial activity, and cytotoxicity. Such modifications can lead to the development of fluoroquinolones with improved stability against UV irradiation, maintaining their therapeutic efficacy while reducing potential side effects (Matsumoto et al., 1992).
Safety And Hazards
Orientations Futures
The future directions for the study and application of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline could involve further exploration of its biological activities and potential uses in medicine, given the known activities of tetrahydroquinoline-based compounds . Additionally, the development of novel synthetic strategies and the study of the reactivity of fluorinated quinolines could also be areas of interest .
Propriétés
IUPAC Name |
7-fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h5-6,12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLULIZSMKVKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCCN2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

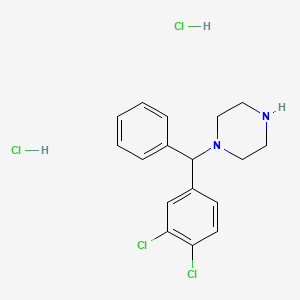
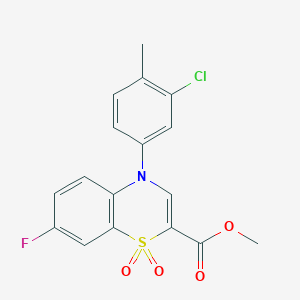
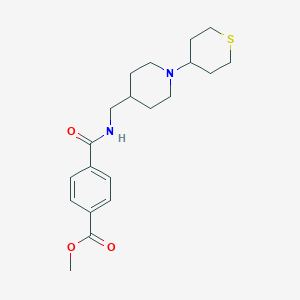
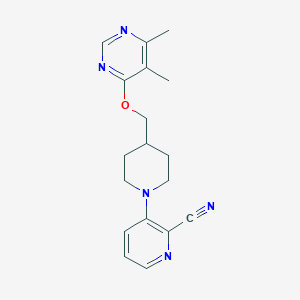
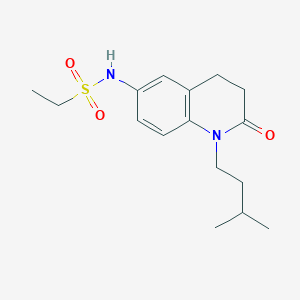
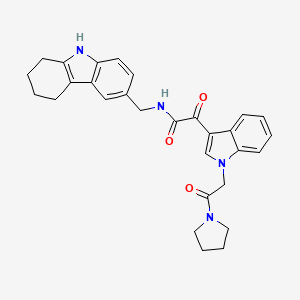
![3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2812907.png)
![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2812908.png)
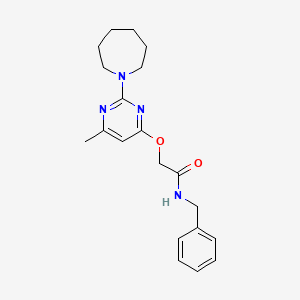
![1-(2,2-Dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl)prop-2-en-1-one](/img/structure/B2812911.png)
![3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2812912.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2812913.png)
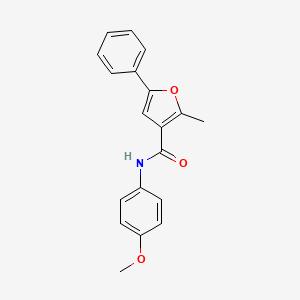
![2-(1,3-benzodioxol-5-yl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2812917.png)